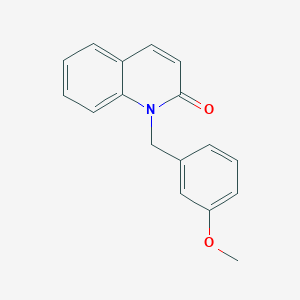

![molecular formula C12H11N5 B2644009 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 72966-19-9](/img/structure/B2644009.png)

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

概要

説明

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It has been studied for its potential anti-tumor activities .

Synthesis Analysis

The synthesis of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the oxidation of aminopyrimidine Schiff bases .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular weight is 150.1380 . The IUPAC Standard InChIKey is ZUIVNYGZFPOXFW-UHFFFAOYSA-N .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, focusing on six unique applications:

Antimicrobial Agents

Research has shown that derivatives of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit significant antimicrobial activity. These compounds have been studied for their potential to act as lead compounds in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Antimalarial Activity

This compound has been investigated for its potential use in antimalarial drugs. Studies have focused on its ability to inhibit dihydroorotate dehydrogenase, an enzyme crucial for the survival of the malaria parasite . This makes it a promising candidate for the development of new antimalarial therapies.

HIV Therapeutics

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been explored for its pharmacological activity related to HIV treatment. It has shown potential in binding to HIV TAR RNA, which is essential for the replication of the virus . This binding activity could lead to the development of novel HIV therapeutic agents.

Cancer Research

In cancer research, this compound has been studied for its potential to inhibit various cancer cell lines. Its unique structure allows it to interact with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest. This makes it a valuable candidate for further investigation in cancer therapy .

Proteomics Research

The compound is also used in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind to specific proteins makes it useful in identifying and characterizing protein complexes and pathways involved in various biological processes .

Agrobactericides Development

Recent studies have highlighted the potential of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivatives in the development of agrobactericides. These compounds have shown efficacy in controlling plant pathogens, making them promising candidates for agricultural applications .

Safety And Hazards

特性

IUPAC Name |

5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7H,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOHGHCESYZASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321734 | |

| Record name | 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

72966-19-9 | |

| Record name | 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

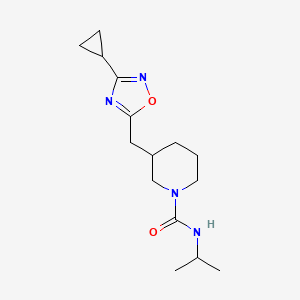

![Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2643926.png)

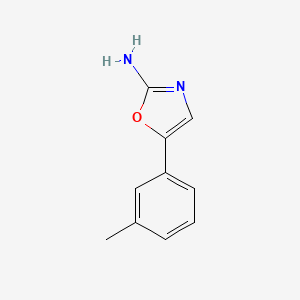

![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)

![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)

![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)

![3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2643941.png)

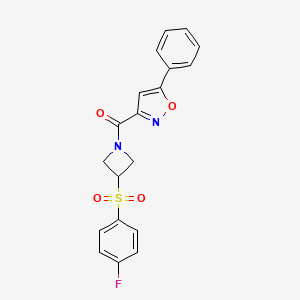

![N-isopropyl-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2643943.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2643944.png)

![2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide](/img/structure/B2643945.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)